molecular formula C12H24Cl2O4 B14272939 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane CAS No. 139426-29-2

1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane

Cat. No.: B14272939
CAS No.: 139426-29-2
M. Wt: 303.22 g/mol
InChI Key: JELPMWCAYYWINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane is an organic compound characterized by its unique structure, which includes two chlorine atoms and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of appropriate chlorinated precursors with ether-forming reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the ether linkages.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield ether derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its chlorine atoms and ether linkages. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,12-Dichloro-3,6,9-trioxadodecane
  • 1,10-Dichloro-2,5,8-trioxadecane

Uniqueness

1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane is unique due to its longer carbon chain and additional ether linkages compared to similar compounds. This structural difference can result in distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

139426-29-2

Molecular Formula

C12H24Cl2O4

Molecular Weight

303.22 g/mol

IUPAC Name

2,3-bis[2-(2-chloroethoxy)ethoxy]butane

InChI

InChI=1S/C12H24Cl2O4/c1-11(17-9-7-15-5-3-13)12(2)18-10-8-16-6-4-14/h11-12H,3-10H2,1-2H3

InChI Key

JELPMWCAYYWINH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OCCOCCCl)OCCOCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.